molecular formula C15H21NO8 B050093 Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate CAS No. 179688-26-7

Ethyl 4,5-bis(2-methoxyethoxy)-2-nitrobenzoate

Cat. No. B050093
Key on ui cas rn: 179688-26-7
M. Wt: 343.33 g/mol
InChI Key: VOHOFZNVWZWVMA-UHFFFAOYSA-N
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Patent
US05747498

Procedure details

To ethyl 3,4-dihydroxybenzoate (36.4 g, 0.200 mol), K2CO3 (60.8 g, 0.44 mol) and tetrabutylammonium iodide (750 mg) in degassed acetone (400 mL) was added 2-bromoethyl methyl ether (69.5 g, 47 mL). The mixture was stirred under N2 at reflux for 64 hours. Ether (600 mL) was added to the mixture and after stirring 30 minutes at 20° C. the precipitated salts were removed by filtration. The filtrate was concentrated in vacuo and the residue was triturated with hexane (500 mL) for 30 minutes and the white solid ethyl 3,4-bis(2-methoxy-ethoxy)benzoate was filtered and dried in vacuo (55.5 g; 93%; M.P. 50°-51° C.). A portion of this product (45.7 g, 0.158 mol) in acetic acid (150 mL) was treated dropwise with conc. HNO3 (40 mL) at 5° C. and the solution stirred 24 hours before pouring into cold H2O (1.6 L). The mixture was extracted with ethyl acetate (1.1 L), and the organic phase was washed three times with 200 mL H2O, and brine, dried over Na2SO4, filtered and concentrated in vacuo to afford ethyl 4,5-bis-(2-methoxy-ethoxy)-2-nitro-benzoate (54.3 g) as a brown oil. This nitro product (52.0 g, 0.15 mol) was dissolved in ethanol (1000 mL) containing 1 equivalent of HCl (generated in the ethanol by prior addition of 11 mL acetyl chloride), PtO2.H2O (1.0 g) was added, and the mixture was hydrogenated under 45 psi H2 for 6 hours. The catalyst was removed by filtration through Celite, and the filtrate was concentrated in vacuo to a thick slurry which was diluted with ether (400 mL). The solid white hydrochloride salt of ethyl 2-amino-4,5-bis-(2-methoxy-ethoxy)benzoate was filtered and dried in vacuo (44.7 g; 88%). A portion of this material (42 g, 0.12 mol) and ammonium formate (7.6 g, 0.12 mol) were disssolved in formamide (63 mL) and the stirred mixture was heated to 160°-165° C. under an atmosphere of N2 for 3 hours. H2O (200 mL) was added and after cooling the precipitated crude title product was recovered by filtration, washed with cold H2O, and dried in vacuo. The filtrate was extracted five times with CHCl3, and the pooled organic extracts were washed with brine, dried over Na2SO4, and concentrated in vacuo. The residue and crude quinazolone precipitate were combined, triturated in hot acetonitrile (250 mL) for 30 minutes, cooled to 20° C. and treated with ether (250 mL). After cooling to 4° C. the white solid was filtered and dried in vacuo (30.4 g, 86%; GC-MS m/z 294 (M+)).
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
36.4 g
Type
reactant
Reaction Step Two
Name
Quantity
60.8 g
Type
reactant
Reaction Step Two
Quantity
47 mL
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
750 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
product
Quantity
45.7 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.6 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:10]=[CH:11][C:12]=1[OH:13])[C:5]([O:7][CH2:8][CH3:9])=[O:6].[C:14]([O-:17])([O-])=O.[K+].[K+].[CH3:20][O:21][CH2:22][CH2:23]Br.[N+:25]([O-:28])(O)=[O:26].[CH3:29][C:30](C)=O>[I-].C([N+](CCCC)(CCCC)CCCC)CCC.C(O)(=O)C.O.CCOCC>[CH3:20][O:21][CH2:22][CH2:23][O:13][C:12]1[C:2]([O:1][CH2:29][CH2:30][O:17][CH3:14])=[CH:3][C:4]([C:5]([O:7][CH2:8][CH3:9])=[O:6])=[C:10]([N+:25]([O-:28])=[O:26])[CH:11]=1 |f:1.2.3,7.8|

Inputs

Step One
Name
Quantity
600 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
36.4 g
Type
reactant
Smiles
OC=1C=C(C(=O)OCC)C=CC1O
Name
Quantity
60.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
47 mL
Type
reactant
Smiles
COCCBr
Name
Quantity
400 mL
Type
reactant
Smiles
CC(=O)C
Name
Quantity
750 mg
Type
catalyst
Smiles
[I-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
product
Quantity
45.7 g
Type
reactant
Smiles
Name
Quantity
40 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)O
Step Four
Name
Quantity
1.6 L
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 64 hours
Duration
64 h
STIRRING
Type
STIRRING
Details
after stirring 30 minutes at 20° C. the precipitated salts
Duration
30 min
CUSTOM
Type
CUSTOM
Details
were removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue was triturated with hexane (500 mL) for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
the white solid ethyl 3,4-bis(2-methoxy-ethoxy)benzoate was filtered
CUSTOM
Type
CUSTOM
Details
dried in vacuo (55.5 g; 93%; M.P. 50°-51° C.)
STIRRING
Type
STIRRING
Details
the solution stirred 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate (1.1 L)
WASH
Type
WASH
Details
the organic phase was washed three times with 200 mL H2O, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COCCOC1=CC(=C(C(=O)OCC)C=C1OCCOC)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 54.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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